1-(6-cyclopropylpyrimidin-4-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(6-cyclopropylpyrimidin-4-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C20H25N5OS and its molecular weight is 383.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antipsychotic Potential and Receptor Affinity
Research by Raviña et al. (2000) on conformationally constrained butyrophenones, which share structural motifs with the specified compound, evaluated these molecules for their affinity towards dopamine (D1, D2, D4) and serotonin (5-HT2A, 5-HT2B, 5-HT2C) receptors. Their evaluation as antipsychotic agents highlighted the importance of the amine fragment for potency and selectivity, suggesting the potential efficacy of such compounds as neuroleptic drugs. This study suggests that modifications of the piperidine and tetrahydrobenzo[d]thiazol portions of molecules can significantly impact their receptor binding profiles and pharmacological profiles (Raviña et al., 2000).
Synthesis and Structural Analysis
In the realm of synthesis and crystal structure analysis, Thimmegowda et al. (2009) reported on a compound with a closely related structure, emphasizing the importance of molecular architecture for biological activity. Their work on crystal structure determination aids in understanding the molecular interactions and stability of similar compounds. This research underscores the significance of structural characterization in the development of therapeutically relevant molecules (Thimmegowda et al., 2009).
Antimicrobial and Antituberculosis Activity
Jeankumar et al. (2013) synthesized thiazole-aminopiperidine hybrid analogues, targeting Mycobacterium tuberculosis GyrB inhibitors, demonstrating significant antituberculosis activity. Their findings suggest that structural analogues of the specified compound may possess valuable antimicrobial properties, specifically against tuberculosis, highlighting the compound's potential utility in addressing bacterial infections (Jeankumar et al., 2013).
Properties
IUPAC Name |
1-(6-cyclopropylpyrimidin-4-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5OS/c26-19(24-20-23-15-3-1-2-4-17(15)27-20)14-7-9-25(10-8-14)18-11-16(13-5-6-13)21-12-22-18/h11-14H,1-10H2,(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZISDSVKEFFLCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)NC(=O)C3CCN(CC3)C4=NC=NC(=C4)C5CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.